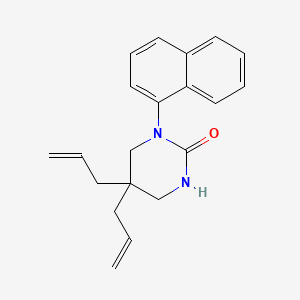
Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone is an organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidinone Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Naphthalenyl Group: This step might involve a Friedel-Crafts alkylation reaction where naphthalene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Addition of Propenyl Groups: The propenyl groups can be introduced through a Wittig reaction or similar alkylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential bioactive compound with applications in drug discovery.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Interference with signaling pathways to exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-5,5-di-2-propenyl-1-(1-phenyl)-2(1H)-pyrimidinone: Similar structure with a phenyl group instead of a naphthalenyl group.
Tetrahydro-5,5-di-2-propenyl-1-(1-benzyl)-2(1H)-pyrimidinone: Contains a benzyl group.
Uniqueness
Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone is unique due to the presence of the naphthalenyl group, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
35965-93-6 |
|---|---|
Molekularformel |
C20H22N2O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-naphthalen-1-yl-5,5-bis(prop-2-enyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C20H22N2O/c1-3-12-20(13-4-2)14-21-19(23)22(15-20)18-11-7-9-16-8-5-6-10-17(16)18/h3-11H,1-2,12-15H2,(H,21,23) |
InChI-Schlüssel |
QGNQTXDVGFTFHN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(CNC(=O)N(C1)C2=CC=CC3=CC=CC=C32)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




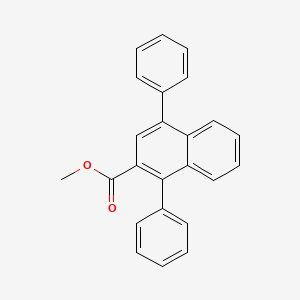
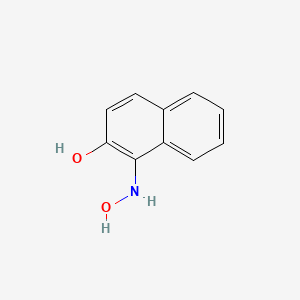

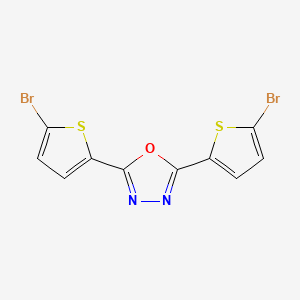

![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)

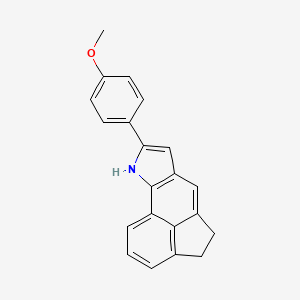

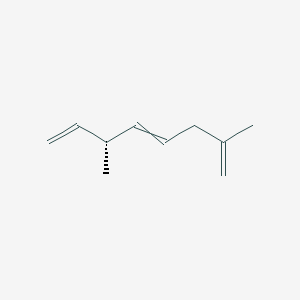
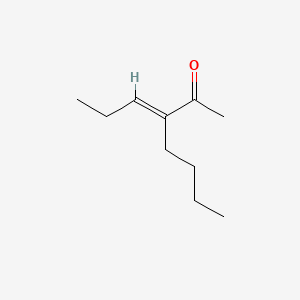
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)
